molecular formula C11H14BrN3O3 B1383098 tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate CAS No. 1401983-71-8

tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate

Cat. No. B1383098
M. Wt: 316.15 g/mol
InChI Key: CWXPTQVTNMTGJQ-UHFFFAOYSA-N
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Description

“tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate” is a chemical compound with the CAS Number: 1401983-71-8. It has a linear formula of C11H14BrN3O3 . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrN3O3/c1-11(2,3)18-10(17)14-5-4-7-8(12)13-6-15(7)9(14)16/h6H,4-5H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 316.15 . More detailed physical and chemical properties couldn’t be found from the web search results.

Scientific Research Applications

Synthesis and Imaging Agents

A study by He et al. (1994) explored the synthesis of a radioligand related to tert-butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate, intended for imaging diazepam insensitive benzodiazepine receptors using SPECT. The synthesis involved stannylation and iododestannylation steps, producing a compound with high affinity and selectivity for imaging applications (He et al., 1994).

Chemical Synthesis and Recyclization

Ivanov (2020) investigated the recyclization of related pyrazolo[5,1-c][1,2,4]triazines. This process, involving alkyl lithiums, led to the formation of tert-butyl dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, showcasing the compound's potential in creating various structurally complex derivatives (Ivanov, 2020).

Synthetic Routes to Pyrimidine Derivatives

Litvinchuk et al. (2021) described a synthetic route to thiazolo[3,2-c]pyrimidine derivatives, involving the cyclocondensation of related tert-butyl compounds. This research highlights the utility of tert-butyl derivatives in synthesizing new chemical entities with potential pharmacological applications (Litvinchuk et al., 2021).

Intermediate Role in Synthesis

Zhang et al. (2022) used a similar compound as an intermediate in synthesizing a mTOR targeted PROTAC molecule. The study demonstrates the compound's role in complex synthetic pathways, particularly in the development of new therapeutic agents (Zhang et al., 2022).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O3/c1-11(2,3)18-10(17)14-5-4-7-8(12)13-6-15(7)9(14)16/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXPTQVTNMTGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(N=CN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate

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